molecular formula C21H25N3O3 B2534497 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 955257-35-9

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2534497
CAS No.: 955257-35-9
M. Wt: 367.449
InChI Key: NLPYJSNZHCDXBP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-tolyl group: This step involves the use of a p-tolyl derivative, which can be attached to the pyrrolidine ring through a substitution reaction.

    Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides or nucleophiles are often used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(m-tolyl)pyrrolidin-3-yl)methyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the p-tolyl group can provide distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-7-5-4-6-18(19)23-21(26)22-13-16-12-20(25)24(14-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPYJSNZHCDXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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